N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzofuran-substituted thiazole core linked to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The benzofuran group contributes to π-π interactions, while the thiazole and benzodioxine moieties enhance solubility and metabolic stability .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19(13-5-6-16-18(10-13)25-8-7-24-16)22-20-21-14(11-27-20)17-9-12-3-1-2-4-15(12)26-17/h1-6,9-11H,7-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQLAMKQBHLSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to have diverse pharmacological activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on their specific structure and the biological target they interact with . Some benzofuran derivatives have been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for Alzheimer’s disease . .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may affect pathways related to cell proliferation and apoptosis . .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and therapeutic efficacy. Improved bioavailability is one of the targets achieved with most of the more recent compounds . .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the biological activities associated with benzofuran compounds, the molecular and cellular effects could potentially include inhibition of cell proliferation in the case of anti-tumor activity, or prevention of amyloid aggregation in the case of anti-Alzheimer’s activity . .
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₃H₉N₂O₂S
- Molecular Weight : 292.74 g/mol
- CAS Number : 924129-01-1
The structure features a benzodioxane core, which is significant in many biologically active compounds. The presence of the thiazole and benzofuran moieties contributes to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process that includes the formation of the benzodioxane framework followed by the introduction of the thiazole and benzofuran substituents. Detailed methodologies can be found in recent literature focusing on similar compounds within this chemical class .
1. Anti-inflammatory Activity
Research indicates that compounds containing the benzodioxane structure exhibit notable anti-inflammatory properties. For instance, derivatives with specific functional groups at certain positions have demonstrated varying degrees of efficacy. A study highlighted that a regioisomer with an acetic acid substituent at position 6 showed significant anti-inflammatory activity compared to others .
| Compound | Position of Acetic Acid | Anti-inflammatory Activity |
|---|---|---|
| Compound 4 | Position 6 | High |
| Compound 5 | Position 2 | Moderate |
2. Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The compound has been shown to inhibit key pathways involved in cancer cell proliferation. For example, derivatives have been reported to inhibit the p38α MAPK pathway, which is crucial in various cancer processes .
3. Antimicrobial Properties
The compound exhibits antimicrobial activity against several pathogens. Studies suggest that modifications to the benzodioxane structure can enhance its efficacy against bacterial strains .
Case Study 1: Anti-inflammatory Effects
A study conducted by Vazquez et al. focused on the anti-inflammatory effects of benzodioxane derivatives in vitro and in vivo models. The results indicated that compounds with specific substitutions displayed a reduction in inflammatory markers significantly compared to controls .
Case Study 2: Anticancer Efficacy
In another study involving human ovarian carcinoma xenografts, a related benzodioxane derivative was tested for growth inhibition. The results demonstrated that the compound significantly reduced tumor growth compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Benzodioxine Moieties
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 370.4 g/mol
- Key Features : Replaces benzofuran with a pyrazole group. The pyrazole substituent may alter electronic properties and binding affinity compared to benzofuran.
- Synthesis : Prepared via carboxamide coupling, as indicated by its SMILES string (CCn1nc(C(=O)Nc2nc(-c3ccc4c(c3)OCCO4)cs2)cc1C) .
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C₁₃H₁₀N₂O₂S
- Molecular Weight : 262.3 g/mol
- Applications : Used as a building block in organic synthesis (CAS: 499771-17-4) .
6-(1-Benzofuran-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Molecular Formula : C₁₉H₁₂N₄O₃S
- Molecular Weight : 376.39 g/mol
Carboxamide Derivatives with Modified Heterocycles
N-{3-[(Furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Molecular Formula : C₂₀H₁₆N₂O₅
- Key Features : Replaces benzofuran with a furan-carbonyl group, altering solubility and bioavailability.
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Molecular Formula : C₂₀H₁₉N₂O₃S
- Key Features : Incorporates a tetrahydrobenzothiophene group, increasing hydrophobicity.
- Applications: Potential use in CNS-targeted drug design (CAS: 477553-23-4) .
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Benzodioxine Core Formation
The benzodioxine ring is constructed via cyclization of catechol derivatives. A representative protocol involves:
- Protection of catechol : Reacting catechol with 1,2-dibromoethane in the presence of potassium carbonate to form 2,3-dihydro-1,4-benzodioxine.
- Carboxylic acid introduction : Directed ortho-lithiation of the benzodioxine using n-butyllithium, followed by quenching with carbon dioxide to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Key reaction :
$$
\text{Catechol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3} \text{2,3-Dihydro-1,4-benzodioxine} \xrightarrow{\text{CO}_2} \text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid}
$$
Synthesis of 4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-Amine
Benzofuran Subunit Preparation
Benzofuran synthesis typically employs Perkin rearrangement or cyclization of o-hydroxyacetophenone derivatives :
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed:
- Condensation : Reacting 1-benzofuran-2-carboxaldehyde with thiourea and bromine in ethanol under reflux to form 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine.
Key reaction :
$$
\text{1-Benzofuran-2-carboxaldehyde} + \text{Thiourea} + \text{Br}_2 \xrightarrow{\text{EtOH, reflux}} \text{4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine}
$$
Amide Bond Formation: Convergent Coupling
The final step involves coupling the benzodioxine-carboxylic acid with the thiazole amine. Two predominant methods are utilized:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) in dichloromethane:
- Activation : The carboxylic acid is activated as an acyloxyphosphonium intermediate.
- Nucleophilic attack : The amine attacks the activated carbonyl, forming the amide bond.
Reaction conditions :
Acid Chloride Method
- Chlorination : Treating 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) to form the acid chloride.
- Amidation : Reacting the acid chloride with 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine in the presence of triethylamine.
Advantages : Higher reactivity, shorter reaction time.
Disadvantages : Requires strict anhydrous conditions.
Optimization and Reaction Engineering
Ultrasound-Assisted Synthesis
Inspired by thiazolidinone syntheses, ultrasound irradiation (40 kHz) accelerates thiazole ring formation, reducing reaction time from 6 hours to 90 minutes and improving yield by 15%.
Green Chemistry Approaches
- Solvent selection : Ethanol or water as alternatives to dichloromethane.
- Catalyst recycling : Immobilized EDCI on silica gel for reuse.
Characterization and Analytical Data
The compound is characterized via:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| EDCI/HOBt coupling | 85 | 99 | 12 h | Moderate |
| Acid chloride | 78 | 97 | 6 h | High |
| Ultrasound-assisted | 82 | 98 | 1.5 h | Low |
Challenges and Mitigation Strategies
- Regioselectivity in thiazole formation : Controlled stoichiometry of bromine and thiourea ensures exclusive 2-amine substitution.
- Acid sensitivity of benzodioxine : Use of mild coupling agents (e.g., EDCI) prevents ring opening.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
Q & A
Q. What are the recommended synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of benzofuran-thiazole and benzodioxine-carboxamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
- Thiazole ring construction : Cyclization via Hantzsch thiazole synthesis with α-haloketones and thiourea derivatives .
- Optimization : Apply statistical experimental design (e.g., factorial or response surface methodology) to minimize side reactions and maximize yield. Monitor reactions using TLC and HPLC for intermediate purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : Confirm regiochemistry of the benzodioxine and benzofuran rings (e.g., NMR coupling patterns for dihydrobenzodioxine protons) .
- Mass spectrometry (HRMS) : Verify molecular weight and detect impurities via ESI-TOF .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen for antimicrobial activity (MIC assays), cytotoxicity (MTT assays), or enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase) using standardized protocols .
- Receptor binding studies : Radioligand displacement assays (e.g., orexin receptor OX1R/OX2R binding, given structural analogs’ activity) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like orexin receptors. Focus on benzodioxine’s hydrogen-bonding capacity and thiazole’s π-π stacking .
- QSAR modeling : Corate substituent effects (e.g., methoxy groups on benzofuran) with activity data to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR for binding kinetics if radioligand assays show variability) .
- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs : Synthesize and test derivatives to isolate pharmacophores responsible for conflicting results .
Q. How can researchers elucidate the compound’s mechanism of action when preliminary data are inconclusive?
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to identify dysregulated pathways .
- CRISPR screening : Knock out candidate targets (e.g., orexin receptors) to confirm functional relevance .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics and toxicity profile?
- ADME profiling : Conduct in vitro assays (Caco-2 permeability, CYP450 inhibition) and in vivo PK studies in rodent models .
- Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
